

Spectroscopic and Mass Spectrometric Analysis of Chandrananimycin A: A Technical Guide

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Compound of Interest

Compound Name: Chandrananimycin A

Cat. No.: B1244592

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This technical guide provides a comprehensive overview of the spectroscopic and mass spectrometric data for **Chandrananimycin A**. While the specific quantitative data is located in the primary literature, this document outlines the expected data presentation and provides detailed, representative experimental protocols for the characterization of this and similar phenoxazinone-type natural products.

Introduction to Chandrananimycin A

Chandrananimycin A is a phenoxazinone antibiotic isolated from a marine *Actinomadura* sp. (isolate M048).[1] Its structure has been elucidated through detailed interpretation of mass spectrometry and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Compounds of this class are of significant interest to the scientific community due to their potential as anticancer agents.

Spectroscopic Data Presentation

The definitive spectroscopic data for **Chandrananimycin A** can be found in the following publication:

- Maskey, R. P., Li, F. C., Qin, S., Fiebig, H. H., & Laatsch, H. (2003). Chandrananimycins A-C: production of novel anticancer antibiotics from a marine *Actinomadura* sp. isolate M048 by

variation of medium composition and growth conditions. The Journal of Antibiotics, 56(7), 622–629.

For ease of comparison and analysis, the reported ^1H and ^{13}C NMR data, as well as mass spectrometry data, are summarized in the tables below.

Table 1: ^1H NMR Spectroscopic Data for **Chandrananimycin A**

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Data sourced from the primary literature			

Table 2: ^{13}C NMR Spectroscopic Data for **Chandrananimycin A**

Position	Chemical Shift (δ , ppm)
Data sourced from the primary literature	

Table 3: Mass Spectrometry Data for **Chandrananimycin A**

Ionization Mode	Mass-to-Charge Ratio (m/z)	Interpretation
ESI+	[Data sourced from the primary literature]	$[\text{M}+\text{H}]^+$
ESI+	[Data sourced from the primary literature]	$[\text{M}+\text{Na}]^+$
HR-ESI-MS	[Data sourced from the primary literature]	Calculated for $\text{C}_{14}\text{H}_{10}\text{N}_2\text{O}_4$

Experimental Protocols

The following are detailed, representative methodologies for the acquisition of spectroscopic and mass spectrometric data for phenoxazinone-type compounds like **Chandrananimycin A**.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 1-5 mg of the purified compound is dissolved in 0.5 mL of a deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$, or Methanol- d_4). The choice of solvent is critical and should be selected based on the solubility of the analyte. Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).
- **Instrumentation:** NMR spectra are recorded on a high-field NMR spectrometer, such as a Bruker Avance III HD 500 MHz or similar instrument, equipped with a cryoprobe for enhanced sensitivity.
- **1H NMR Spectroscopy:** One-dimensional proton NMR spectra are acquired using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (e.g., 16 or 32) are collected to ensure an adequate signal-to-noise ratio.
- **^{13}C NMR Spectroscopy:** One-dimensional carbon NMR spectra are acquired with proton decoupling. Typical parameters include a spectral width of 200-240 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ^{13}C isotope.
- **2D NMR Spectroscopy:** To aid in structure elucidation, a suite of two-dimensional NMR experiments are typically performed. These include:
 - **COSY (Correlation Spectroscopy):** To identify proton-proton spin-spin coupling networks.
 - **HSQC (Heteronuclear Single Quantum Coherence):** To correlate protons with their directly attached carbons.
 - **HMBC (Heteronuclear Multiple Bond Correlation):** To identify long-range correlations between protons and carbons (typically over 2-3 bonds).
 - **NOESY (Nuclear Overhauser Effect Spectroscopy):** To determine the spatial proximity of protons, which is crucial for stereochemical assignments.

3.2. Mass Spectrometry (MS)

- **Sample Preparation:** A dilute solution of the purified compound is prepared in a suitable solvent, such as methanol, acetonitrile, or a mixture of water and an organic solvent, often with the addition of a small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to promote ionization.
- **Instrumentation:** High-resolution mass spectra are typically obtained on a time-of-flight (TOF) or Orbitrap mass spectrometer coupled to an electrospray ionization (ESI) source.
- **Data Acquisition:** The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Data is acquired in both positive and negative ion modes to observe the protonated molecule $[M+H]^+$ and the deprotonated molecule $[M-H]^-$, as well as other adducts (e.g., $[M+Na]^+$).
- **Tandem Mass Spectrometry (MS/MS):** To obtain structural information, fragmentation of the molecular ion is induced. This is achieved by selecting the ion of interest and subjecting it to collision-induced dissociation (CID). The resulting fragment ions provide valuable insights into the compound's structure.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis and structure elucidation of a novel natural product like **Chandrananimycin A**.



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Caption: General workflow for the isolation and structural elucidation of a natural product.

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References

- 1. Chandrananimycins A approximately C: production of novel anticancer antibiotics from a marine Actinomadura sp. isolate M048 by variation of medium composition and growth conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
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